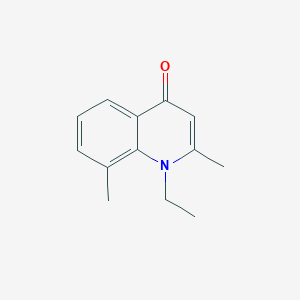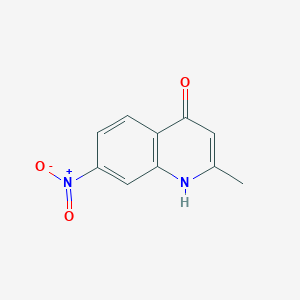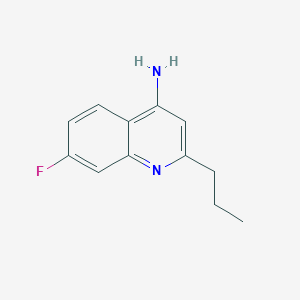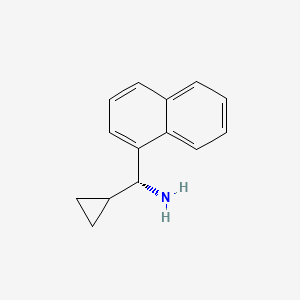
1-Ethyl-2,8-dimethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or modifications thereof. These methods are optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
1-Ethyl-2,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Can be reduced to form tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
2-Methylquinoline: A simple methylated derivative.
4-Hydroxyquinoline: Known for its biological activities.
Uniqueness
1-Ethyl-2,8-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
1-ethyl-2,8-dimethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)8-12(15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
InChIキー |
QUFAKGXWUGREJT-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=O)C2=CC=CC(=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)

![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)





![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)

![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)
